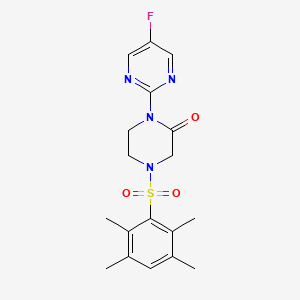

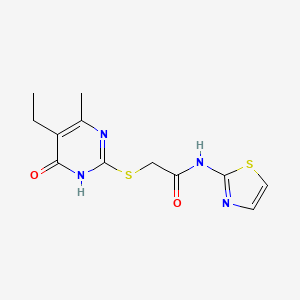

![molecular formula C16H18N6O2 B2583962 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone CAS No. 2175979-23-2](/img/structure/B2583962.png)

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone, also known as MDP, is a potent and selective inhibitor of the enzyme cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key regulator of the cell cycle and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. MDP has shown promising results in preclinical studies as a potential anticancer agent.

Aplicaciones Científicas De Investigación

PET Imaging in Parkinson's Disease

The compound HG-10-102-01, which shares structural features with the queried chemical, was synthesized and evaluated as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research highlights the potential use of morpholino-pyrimidinyl derivatives in neuroimaging, specifically for identifying and understanding the role of LRRK2 in Parkinson's pathology (Wang et al., 2017).

Synthesis of Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline

Research by Zaki et al. (2014) focused on the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives. These compounds, derived from structural manipulation of morpholino and pyrimidinyl groups, underscore the versatility of such frameworks in medicinal chemistry, potentially leading to novel therapeutic agents (Zaki, El-Dean, & Radwan, 2014).

Divergent Pathways in Reactions with Cyclic Secondary Amines

Korzhenko et al. (2019) explored the reaction of 3-formylchromone with cyclic secondary amines, revealing divergent pathways that lead to different morpholino-containing compounds depending on the solvent used. This study illustrates the chemical behavior and reactivity of morpholino derivatives in the synthesis of complex heterocycles, which could have implications in drug design and synthetic methodology (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Pharmaceutical Intermediate Synthesis

Kopach et al. (2009) developed a commercial synthesis method for a chiral morpholine derivative used as a key starting material for a new investigational drug. The study showcases the application of morpholino derivatives in the synthesis of intermediates for pharmaceutical development, highlighting their importance in the creation of new medicinal compounds (Kopach, Singh, Kobierski, Trankle, et al., 2009).

Pyrazolyl-pyrimidine Hybrid Synthesis

Zanatta et al. (2020) conducted regioselective synthesis of novel pyrazolyl-pyrimidine hybrids, incorporating morpholine moieties for potential pharmacological applications. The study further emphasizes the utility of morpholine-pyrimidinyl frameworks in the development of new compounds with possible therapeutic benefits (Zanatta, Camargo, Marangoni, de Moraes, et al., 2020).

Propiedades

IUPAC Name |

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCFJGSYAGNDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

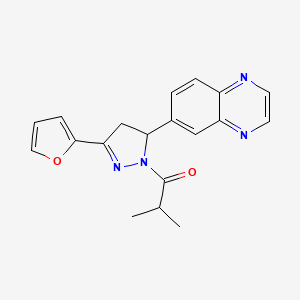

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

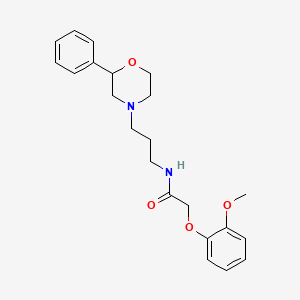

methanone](/img/structure/B2583884.png)

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)